
N~9~,N~10~-Diphenylanthracene-9,10-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~9~,N~10~-Diphenylanthracene-9,10-diimine is a polycyclic aromatic hydrocarbon derivative. It is known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to the anthracene core, which significantly influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~10~-Diphenylanthracene-9,10-diimine typically involves the reaction of anthracene with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N9,N~10~-Diphenylanthracene-9,10-diimine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~9~,N~10~-Diphenylanthracene-9,10-diimine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction often involves the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydroanthracene compounds.
Applications De Recherche Scientifique
N~9~,N~10~-Diphenylanthracene-9,10-diimine has a wide range of applications in scientific research, including:
Biology: Employed in studies involving photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Mécanisme D'action
The mechanism by which N9,N~10~-Diphenylanthracene-9,10-diimine exerts its effects involves the transfer of triplet excitons from silicon to the compound, a key mechanism for photon upconversion technologies . This process is crucial for applications in solar energy harvesting and optoelectronic devices. The compound’s molecular targets and pathways include its interaction with light to produce reactive oxygen species, which can be harnessed for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: A closely related compound used in similar applications such as chemiluminescence and OLEDs.
9,10-Bis(phenylethynyl)anthracene: Known for its use in organic electronics and as a fluorescent dye.
9,10-Dimethylanthracene: Utilized in photophysical studies and as a scintillator material.
Uniqueness
N~9~,N~10~-Diphenylanthracene-9,10-diimine stands out due to its specific structural modifications, which enhance its photophysical properties and make it particularly suitable for applications in photon upconversion and optoelectronics. Its ability to generate reactive oxygen species upon light activation also makes it unique for applications in photodynamic therapy and imaging.
Propriétés
Numéro CAS |
34863-09-7 |
|---|---|
Formule moléculaire |
C26H18N2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
9-N,10-N-diphenylanthracene-9,10-diimine |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18H |
Clé InChI |
QWINSRXOUJZIDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=NC4=CC=CC=C4)C5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
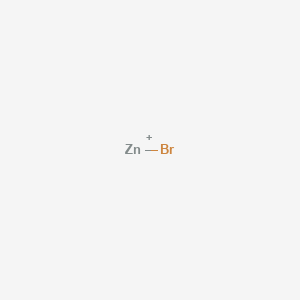
![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)

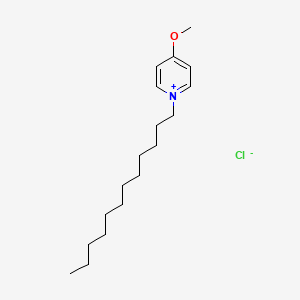
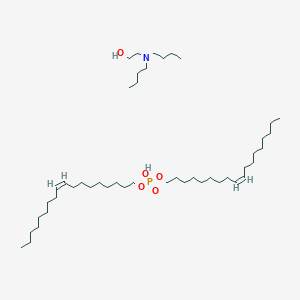
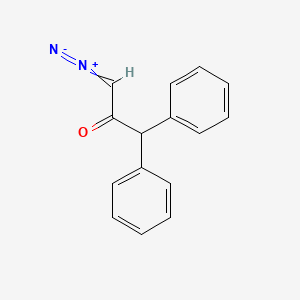
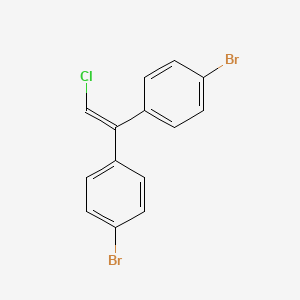
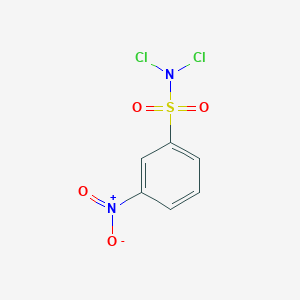

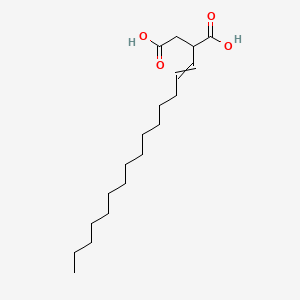

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
